![molecular formula C18H21N5O2 B2967338 N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359065-48-7](/img/structure/B2967338.png)
N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is an intriguing compound due to its diverse applications in various fields of scientific research and industry. It belongs to the class of quinoxaline derivatives, which are known for their significant biological activities. This compound's unique structure enables it to interact with various biological targets, making it a valuable subject of study.
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is DNA . This compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction with DNA is crucial for its biological activity, particularly its anticancer properties .
Mode of Action
This compound interacts with DNA through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the processes of replication and transcription . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
It is known that the compound’s intercalation into dna can disrupt a variety of cellular processes, including dna replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
Its ability to intercalate dna suggests that it may have good cellular permeability, which could potentially enhance its bioavailability .
Result of Action
The primary result of the action of this compound is the induction of cell death in cancer cells . By intercalating DNA, the compound disrupts essential cellular processes, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for the development of new anticancer drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s ability to intercalate DNA . Additionally, the presence of other molecules, such as proteins or other DNA-binding compounds, can also influence its action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves the cyclization of appropriate precursors. One common route includes the condensation of cyclohexylamine with a quinoxaline derivative followed by triazole ring formation. The reaction conditions often require the use of a solvent like ethanol and a catalyst such as acetic acid under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and catalysts to ensure higher yields and lower production costs. Purification methods such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to form more complex structures.
Reduction: : Reduction reactions can lead to the formation of different quinoxaline derivatives.
Substitution: : This compound can participate in substitution reactions where different functional groups replace specific hydrogen atoms.
Common Reagents and Conditions
The reactions typically involve reagents such as sodium borohydride for reduction, hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. The conditions vary based on the reaction but usually involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Depending on the reaction, major products can include various quinoxaline derivatives and triazoloquinoxaline compounds with modified functional groups. These products often retain the core structure of the original compound but exhibit different chemical properties and biological activities.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an inhibitor of specific enzymes and receptors. It is being investigated for its potential to modulate biological pathways and its effectiveness as a therapeutic agent.
Medicine
Medical research has explored the compound's potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. Its ability to interact with various molecular targets makes it a promising candidate for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Comparison with Similar Compounds
N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is unique compared to similar compounds due to its specific structure, which confers distinct chemical and biological properties. Similar compounds include other quinoxaline derivatives and triazoloquinoxaline compounds, which may share some biological activities but differ in their overall efficacy and specificity. The uniqueness of this compound lies in its cyclohexyl and triazoloquinoxaline moieties, which contribute to its distinctive properties.
By understanding the synthesis, reactivity, applications, and mechanisms of this compound, researchers can continue to explore its potential in various fields and uncover new uses for this fascinating molecule. If you have any more questions or need further details, let me know. I'm here to help!
Biological Activity
N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that belongs to the class of triazoles. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H20N4O2
- Molecular Weight : 312.37 g/mol
The structure of the compound features a quinoxaline nucleus fused with a triazole ring, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with triazole moieties often exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar triazole derivatives against various bacterial strains. The mechanism of action typically involves the inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis .
Anticancer Properties
The anticancer potential of this compound has been evaluated in various cell lines. For instance, derivatives of triazoloquinoxaline have shown IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7 . These studies suggest that the compound may induce apoptosis through mechanisms involving the activation of caspases and modulation of signaling pathways related to cell survival.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been assessed through in vitro assays using RAW264.7 macrophage cells. It was found that derivatives significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production and downregulated pro-inflammatory cytokines such as TNF-α and IL-6. The underlying mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes and interference with the mitogen-activated protein kinase (MAPK) signaling pathway .
Case Studies
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Binding : It has been suggested that triazole derivatives can bind to receptors involved in cellular signaling pathways.
- Cell Cycle Modulation : Some studies indicate that these compounds can affect cell cycle progression in cancer cells.
Properties
IUPAC Name |
N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-20-21-17-18(25)22(14-9-5-6-10-15(14)23(12)17)11-16(24)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAVEMQFVQZIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.